7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one

NMDA receptor glycine-site antagonist radioligand binding

7-Chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one (also designated L-698544) is a synthetic 3-nitro-3,4-dihydro-2(1H)-quinolone derivative with a molecular formula of C9H7ClN2O3 and a molecular weight of 226.62 g/mol. The compound features a bicyclic quinolinone core substituted with chlorine at the 7-position and a nitro group at the 3-position.

Molecular Formula C9H7ClN2O3
Molecular Weight 226.61 g/mol
CAS No. 147778-05-0
Cat. No. B120268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one
CAS147778-05-0
Molecular FormulaC9H7ClN2O3
Molecular Weight226.61 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC2=C1C=CC(=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H7ClN2O3/c10-6-2-1-5-3-8(12(14)15)9(13)11-7(5)4-6/h1-2,4,8H,3H2,(H,11,13)
InChIKeyJXGOSNKBNBJAGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one (147778-05-0): A Dual NMDA/AMPA Antagonist Scaffold for Excitatory Amino Acid Research


7-Chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one (also designated L-698544) is a synthetic 3-nitro-3,4-dihydro-2(1H)-quinolone derivative with a molecular formula of C9H7ClN2O3 and a molecular weight of 226.62 g/mol [1]. The compound features a bicyclic quinolinone core substituted with chlorine at the 7-position and a nitro group at the 3-position . It functions as an antagonist at both the glycine site of the N-methyl-D-aspartate (NMDA) receptor and at (RS)-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a dual pharmacological profile that distinguishes it from most in-class analogs [2]. Originally developed by Merck Sharp & Dohme Research Laboratories, the compound was investigated for Alzheimer's disease (clinical development terminated) and remains a valuable pharmacological tool compound for excitatory amino acid receptor research [3].

Why 7-Chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one Cannot Be Interchanged with Other 3-Nitroquinolone Analogs


Generic substitution among 3-nitro-3,4-dihydro-2(1H)-quinolone derivatives is not scientifically justified due to pronounced structure-activity relationship (SAR) divergence at key substitution positions. The presence of the 7-chloro substituent in this compound confers a dual NMDA/AMPA antagonist profile, whereas other 3-nitroquinolones with alternative substitution patterns exhibit glycine/NMDA selectivity without meaningful AMPA activity [1]. Critically, the 4-position of this scaffold is unsubstituted, which the primary SAR study identifies as essential for AMPA receptor binding—substitution at the 4-position introduces bulk intolerance that abolishes AMPA antagonism [2]. Furthermore, the 3-nitro group deprotonates at physiological pH (pKa ≈ 5) to form a planar anion with the quinolone ring, a conformational feature that is indispensable for high-affinity glycine-site NMDA binding; analogs lacking this ionization capacity (e.g., 3-cyano or non-ionizable 3-substituents) display order-of-magnitude reductions in potency [3]. The quantitative evidence below demonstrates that even structurally proximate analogs within the same chemical series exhibit functionally consequential differences in receptor binding and in vivo efficacy.

Quantitative Differentiation Evidence for 7-Chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one Versus In-Class Analogs


NMDA Receptor Glycine-Site Binding Affinity: 7-Chloro-3-nitroquinolone Versus 3-Cyano Analog

The 7-chloro-3-nitro derivative (Compound 21 / L-698544) demonstrates substantially higher NMDA receptor glycine-site binding affinity than the 3-cyano analog (Compound 10) due to pH-dependent anion formation at physiological conditions. The nitro group deprotonates at physiological pH (pKa ≈ 5), enabling a planar conformation with the quinolone ring that is required for high-affinity binding, whereas the 3-cyano analog lacks this ionization capacity [1]. This mechanistic distinction translates into a greater than 9-fold potency difference.

NMDA receptor glycine-site antagonist radioligand binding structure-activity relationship

Dual NMDA/AMPA Antagonist Profile Versus Glycine/NMDA-Selective 3-Nitroquinolone Analogs

The 7-chloro-3-nitro derivative (Compound 21 / L-698544) exhibits a dual antagonist profile at both NMDA and AMPA receptors (Kb NMDA = 6.7 μM; Kb AMPA = 9.2 μM), whereas other 3-nitro derivatives in the series (e.g., Compounds 13-20) display glycine/NMDA selectivity without substantial AMPA receptor activity [1]. The primary SAR study identifies the unsubstituted 4-position as critical for AMPA receptor binding—the 4-position is unsubstituted in the 7-chloro-3-nitro derivative, whereas other analogs bear 4-substituents that introduce bulk intolerance adjacent to the 4-position, effectively eliminating AMPA antagonism [2]. This functional divergence arises from distinct pharmacophore requirements at the two receptor types.

AMPA receptor excitatory amino acid dual antagonist ionotropic glutamate receptor

In Vivo Anticonvulsant Efficacy: The Most Potent Combined NMDA/AMPA Antagonist Reported at Time of Study

In the DBA/2 mouse anticonvulsant model, the 7-chloro-3-nitro derivative (Compound 21 / L-698544) demonstrates an ED50 of 13.2 mg/kg, establishing it as the most potent combined glycine/NMDA-AMPA antagonist reported in vivo at the time of the study [1]. This in vivo activity is not observed for other 3-nitroquinolone analogs lacking the dual receptor profile, and the compound's efficacy is comparable to that of established excitatory amino acid antagonists such as 6,7-dichloroquinoxaline-2,3-dione (DCQX) and 6,7-dichloroquinoxalic acid [2].

anticonvulsant in vivo pharmacology DBA/2 mouse model ED50

NMDA Receptor Affinity: 7-Chloro-3-nitroquinolone Versus 7-Chloro-3-nitro-4-substituted Analogs

The 7-chloro-3-nitro derivative with an unsubstituted 4-position (Compound 21 / L-698544, IC50 = 414 nM in a rat cortical membrane binding assay) demonstrates markedly higher NMDA receptor glycine-site affinity than structurally similar 4-substituted analogs. A 4-hydroxy derivative (IC50 = 94,400 nM) shows a >200-fold reduction in affinity, while 4-carboxymethyl and 4-aminocarbonyl derivatives display IC50 values of 1,840 nM and 2,230 nM, respectively [1]. This dramatic potency loss upon 4-substitution confirms that the unsubstituted 4-position is a critical structural determinant for NMDA receptor binding in addition to its role in enabling AMPA receptor activity.

NMDA receptor 4-substitution SAR glycine-site binding

Commercial Purity Specification: Quantitative Baseline for Reproducible Research

The compound is commercially available with a minimum purity specification of 98% as verified by analytical characterization . This quantified purity threshold provides a procurement-grade baseline that ensures batch-to-batch consistency for reproducible pharmacological studies. Unlike research-grade materials that may be synthesized in-house with variable purity and incomplete characterization, the commercially standardized material enables cross-study comparability and reduces experimental variability attributable to impurities.

purity quality control procurement reproducibility

Validated Application Scenarios for 7-Chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one Based on Quantitative Evidence


NMDA Receptor Glycine-Site Binding Studies Requiring High-Affinity Antagonist Tool Compound

This compound is optimally suited for radioligand displacement assays targeting the NMDA receptor glycine site. With an IC50 of 414 nM for [3H]-L-689,560 displacement from rat cortical membranes, it provides a well-characterized, high-affinity binding baseline [1]. Compared to the 3-cyano analog (IC50 = 12.0 μM), it offers a 9.1-fold potency advantage, and compared to 4-substituted analogs (e.g., 4-hydroxy derivative, IC50 = 94,400 nM), it demonstrates up to 228-fold higher affinity [2]. The commercial availability of ≥98% pure material ensures reproducible binding measurements across independent laboratories .

Excitatory Amino Acid Research Requiring Simultaneous NMDA and AMPA Receptor Antagonism

For studies investigating the combined contribution of NMDA and AMPA receptors to synaptic transmission, excitotoxicity, or seizure activity, this compound is the only 3-nitro-3,4-dihydro-2(1H)-quinolone derivative with documented dual antagonist activity (Kb NMDA = 6.7 μM; Kb AMPA = 9.2 μM) [1]. Other analogs in this chemical series (Compounds 13-20) are glycine/NMDA-selective and lack AMPA receptor activity due to 4-position substitution, which introduces bulk intolerance adjacent to the 4-position that abolishes AMPA binding [2]. Substitution with any 4-substituted analog would confound interpretation of AMPA-mediated effects.

In Vivo Anticonvulsant Screening and Excitotoxicity Model Development

The compound has been validated in the DBA/2 mouse audiogenic seizure model with an ED50 of 13.2 mg/kg, establishing it as a quantitatively characterized in vivo tool for anticonvulsant screening [1]. This ED50 value provides a dosing benchmark for researchers designing in vivo studies of NMDA/AMPA-mediated seizure activity or excitotoxicity. The compound's in vivo efficacy is comparable to that of reference excitatory amino acid antagonists such as 6,7-dichloroquinoxaline-2,3-dione (DCQX), offering a well-documented alternative tool compound [2].

Structure-Activity Relationship Studies of 3-Nitro-3,4-dihydroquinolone Scaffolds

This compound serves as the reference 4-unsubstituted, 7-chloro-substituted benchmark for SAR studies within the 3-nitro-3,4-dihydro-2(1H)-quinolone chemical series. Its NMDA receptor affinity (IC50 = 414 nM), dual NMDA/AMPA antagonist profile, and in vivo efficacy (ED50 = 13.2 mg/kg) provide quantitative baselines against which the effects of 4-position, 7-position, and 3-position modifications can be systematically evaluated [1][2]. The dramatic potency differences between this compound and its 4-substituted analogs (4.4-fold to 228-fold reductions in affinity) offer a clear SAR signal for computational modeling and medicinal chemistry optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.